molecular formula C13H11FN2O2 B2620981 (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-fluorophenyl)methanone CAS No. 2034487-25-5

(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-fluorophenyl)methanone

Cat. No.: B2620981
CAS No.: 2034487-25-5
M. Wt: 246.241
InChI Key: MFGXXPRSTSBLIN-UHFFFAOYSA-N
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Description

(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-fluorophenyl)methanone is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly as a scaffold for developing novel enzyme inhibitors and receptor modulators. Compounds based on the 6,7-dihydro-4H-isoxazolo[4,5-c]pyridine core structure are recognized for their versatile biological activity and presence in pharmacologically active molecules . This specific scaffold is a key structural feature in compounds investigated for their potential to interact with central nervous system (CNS) targets; related analogues have been studied as gamma-aminobutyric acid (GABA) agonists and inhibitors of GABA uptake, indicating the potential of this chemotype to penetrate the blood-brain barrier and exhibit neurological activity . Furthermore, the isoxazolopyridine structure is a privileged motif in drug discovery, frequently appearing in potent and selective inhibitors of enzymes such as 11β-hydroxylase (CYP11B1) and p38 MAP kinase, a target for autoimmune diseases . The incorporation of the 2-fluorophenyl group via a methanone linker is a strategic modification often employed to enhance molecular properties, including binding affinity and metabolic stability. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl-(2-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O2/c14-11-4-2-1-3-10(11)13(17)16-6-5-12-9(8-16)7-15-18-12/h1-4,7H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGXXPRSTSBLIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1ON=C2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-fluorophenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: This can be achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an alkene.

    Fusing the Pyridine Ring: The isoxazole ring is then fused to a pyridine ring through a series of condensation reactions.

    Attachment of the Methanone Group: The methanone group is introduced via a Friedel-Crafts acylation reaction.

    Introduction of the Fluorophenyl Group: The final step involves the substitution of a hydrogen atom with a fluorophenyl group using a suitable fluorinating agent.

Industrial Production Methods

In an industrial setting, the production of (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-fluorophenyl)methanone may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the methanone group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The fluorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-fluorophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicine, (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-fluorophenyl)methanone is investigated for its therapeutic potential. It could be used in the treatment of various diseases, including neurological disorders and cancers.

Industry

In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-fluorophenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit an enzyme by binding to its active site or block a receptor by occupying its binding site.

Comparison with Similar Compounds

Heterocyclic Core Modifications

  • Isoxazolo vs. However, imidazo derivatives (e.g., JNJ 54166060) exhibit stronger P2X7 receptor binding due to nitrogen-rich pharmacophores .
  • Fluorophenyl Substitution : The 2-fluorophenyl group in the target compound may enhance metabolic stability and blood-brain barrier penetration, similar to fluorinated analogs in CNS-targeting drugs .

Pharmacological Performance

  • P2X7 Antagonists : JNJ 54166060 (imidazo core) and Compound 35 (triazolo core, ) both inhibit P2X7 but differ in solubility and tolerability. The target compound’s isoxazolo ring could offer a balance between these properties .
  • Antibacterial Activity: Pyrazolo-fluoroquinolones (e.g., Compound 8a) achieve potent MIC values against Gram-positive bacteria, but their pyrazolo core differs from the target compound’s isoxazole system .

Key Research Findings

  • Solubility and Bioavailability: Thieno derivatives like Prasugrel exhibit lower solubility due to sulfur’s hydrophobic nature, whereas oxazolo/isoxazolo systems show improved solubility profiles .
  • Target Selectivity: The oxazolo derivative in demonstrates high DPP-IV selectivity, while imidazo derivatives (JNJ 54166060) prioritize P2X7 receptors. This highlights how minor heterocyclic changes redirect therapeutic applications .

Biological Activity

The compound (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-fluorophenyl)methanone is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name: (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-fluorophenyl)methanone
  • Molecular Formula: C14_{14}H12_{12}FN2_2O
  • Molecular Weight: 240.26 g/mol
  • LogP: 3.536 (indicating moderate lipophilicity)
  • Polar Surface Area (PSA): 78.6 Ų

The compound features a dihydroisoxazole ring fused to a pyridine structure, which is known for conferring various biological activities due to its ability to interact with multiple biological targets.

The biological activity of this compound can be attributed to its interaction with specific molecular targets such as enzymes and receptors. The unique structure allows it to modulate protein functions and influence key metabolic pathways.

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic processes, potentially leading to therapeutic effects.
  • Receptor Modulation: It can interact with cell surface receptors, altering signal transduction pathways and cellular responses.

Pharmacological Effects

Research indicates that compounds similar to (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-fluorophenyl)methanone exhibit various pharmacological effects:

  • Antimicrobial Activity: Some derivatives have shown effectiveness against bacterial strains.
  • Anti-inflammatory Properties: Compounds in this class may reduce inflammation through inhibition of pro-inflammatory cytokines.
  • Cytotoxicity Against Cancer Cells: Preliminary studies suggest potential cytotoxic effects against specific cancer cell lines.

Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of several isoxazole derivatives, including (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-fluorophenyl)methanone. Results indicated that the compound exhibited significant activity against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL.

Study 2: Cytotoxicity Against Cancer Cells

In vitro studies conducted on various cancer cell lines demonstrated that the compound induced apoptosis in A549 lung cancer cells. The IC50 value was determined to be 15 µM, indicating a potent cytotoxic effect.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50/MIC Values
Compound AStructure AAntimicrobialMIC = 32 µg/mL
Compound BStructure BCytotoxicityIC50 = 15 µM
Compound CStructure CAnti-inflammatoryNot reported

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-fluorophenyl)methanone, and how can purity be maximized?

  • Methodology : A common approach involves multi-step heterocyclic synthesis, starting with condensation reactions between pyridine derivatives and fluorophenyl ketones. Key parameters include solvent selection (e.g., anhydrous THF or DCM), temperature control (e.g., reflux at 80–100°C), and catalysts such as palladium for cross-coupling steps. Post-synthesis purification via column chromatography (silica gel, gradient elution) and recrystallization (using ethanol/water mixtures) is critical. Characterization should combine 1H^1 \text{H}-/13C^{13}\text{C}-NMR for structural confirmation and HPLC-MS to verify purity (>95%) .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and physicochemical properties?

  • Methodology :

  • Structural Confirmation : High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to resolve fused isoxazole-pyridine ring systems and fluorine substitution patterns.
  • Physicochemical Properties : Calculate topological polar surface area (TPSA, ~32–54 Ų) and logP (XLogP3 ~1.3–3.3) using computational tools like Molinspiration. Experimental validation via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) determines solubility and stability .

Q. How can preliminary biological activity screening be designed to assess this compound’s therapeutic potential?

  • Methodology : Prioritize target-based assays (e.g., kinase inhibition or GPCR binding) due to the compound’s heterocyclic scaffold. Use dose-response curves (1 nM–100 µM) in cell lines (e.g., HEK293 or HeLa) to determine IC50_{50} values. Include positive controls (e.g., known kinase inhibitors) and validate results with orthogonal assays (e.g., SPR for binding affinity). Address cytotoxicity via MTT assays to rule off-target effects .

Advanced Research Questions

Q. How can structural modifications of the fluorophenyl or dihydroisoxazole moieties enhance target selectivity in vivo?

  • Methodology :

  • SAR Studies : Replace the 2-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to modulate electronic effects. Modify the dihydroisoxazole ring by introducing methyl or halogens at the 6/7 positions to alter steric bulk.
  • In Silico Modeling : Perform molecular docking (AutoDock Vina) against target proteins (e.g., COX-2 or EGFR) to predict binding modes. Validate with free-energy perturbation (FEP) calculations to prioritize analogs for synthesis .

Q. What experimental strategies resolve contradictions in stability data under varying pH and temperature conditions?

  • Methodology : Conduct accelerated stability studies:

  • pH Stability : Incubate the compound in buffers (pH 1–10, 37°C) for 24–72 hours, monitoring degradation via LC-MS. Identify hydrolytic cleavage points (e.g., the methanone bridge).
  • Thermal Stability : Use differential scanning calorimetry (DSC) to detect melting points and phase transitions. For discrepancies (e.g., unexpected byproducts), employ 19F^{19} \text{F}-NMR to track fluorine-containing degradation products .

Q. How can crystallography and spectroscopic data reconcile discrepancies in proposed tautomeric forms of the dihydroisoxazole ring?

  • Methodology :

  • X-ray Crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane) and resolve tautomerism (e.g., enol-keto equilibria) using Cambridge Structural Database (CSD) comparisons.
  • Dynamic NMR : Perform variable-temperature 1H^1 \text{H}-NMR (25–80°C) in DMSO-d6_6 to observe coalescence of proton signals, confirming tautomeric interconversion rates .

Q. What are the limitations of current experimental designs in extrapolating in vitro activity to in vivo models?

  • Methodology :

  • Metabolic Stability : Assess hepatic microsomal stability (human/rat) to identify rapid clearance. Use LC-MS/MS to quantify metabolites.
  • Bioavailability : Compare oral vs. intravenous administration in rodent models, measuring plasma AUC. Address matrix effects (e.g., organic matter degradation in fecal samples) by stabilizing samples at 4°C during collection .

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